Kpt-330, (E)-

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Molecular Topology Analysis

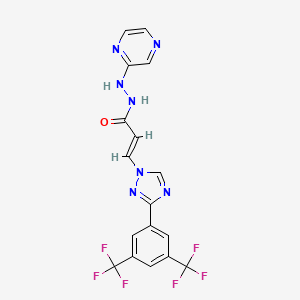

The complete International Union of Pure and Applied Chemistry systematic name for this compound is (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide. The compound possesses a molecular formula of C17H11F6N7O with a molecular weight of 443.31 daltons. The Chemical Abstracts Service registry number for this E-isomer is 1421923-86-5, distinguishing it from its Z-isomeric counterpart which bears the registry number 1393477-72-9.

The molecular topology reveals a complex architecture comprising multiple distinct structural domains. The central backbone consists of an acrylohydrazide moiety featuring an E-configured double bond between carbon atoms of the propene fragment. This configuration is stabilized through intramolecular interactions and represents the thermodynamically favored isomeric form under standard conditions. The 1,2,4-triazole ring system serves as a critical structural linker, connecting the trifluoromethyl-substituted phenyl ring to the hydrazide functional group.

The trifluoromethyl substituents occupy the 3,5-positions of the phenyl ring, creating a symmetric distribution of electron-withdrawing groups that significantly influence the electronic properties of the aromatic system. These fluorinated groups contribute substantially to the compound's lipophilicity and metabolic stability characteristics. The pyrazine ring represents the terminal heterocyclic component, featuring two nitrogen atoms in the 1,4-positions relative to the hydrazide attachment point.

Computational analysis of the molecular topology indicates restricted rotation around specific bonds due to conjugation effects and steric hindrance. The compound exhibits an extended conformation that maximizes orbital overlap between the aromatic systems while minimizing unfavorable steric interactions between the bulky trifluoromethyl groups and other molecular segments.

Crystallographic Studies and Solid-State Conformation

Crystallographic investigations of related triazole-containing compounds provide valuable insights into the solid-state conformational preferences of this molecular class. X-ray crystallographic studies demonstrate that triazole rings typically adopt non-coplanar orientations relative to attached phenyl moieties, with torsion angles ranging from 16 to 25 degrees depending on substituent effects and intermolecular packing forces.

In the solid state, molecules of similar triazole-acylhydrazone structures form extended chains through intermolecular hydrogen bonding networks. These hydrogen bonds typically involve the triazole nitrogen atoms as hydrogen bond acceptors and amide or hydrazide protons as donors, with hydrogen-nitrogen distances averaging 2.01 Angstroms and bond angles approaching 172 degrees. The formation of these supramolecular assemblies significantly influences the physical properties and crystalline packing efficiency.

The amino group components in related structures adopt pyramidal configurations with bond angle sums around 328 degrees, indicating significant deviation from planar geometry. This pyramidalization affects the hydrogen bonding capabilities and overall molecular recognition properties in the crystalline environment. The presence of multiple nitrogen-containing heterocycles creates opportunities for complex hydrogen bonding patterns that stabilize specific crystal polymorphs.

Crystalline form characterization reveals multiple polymorphic forms with distinct X-ray powder diffraction patterns. Specific crystalline forms exhibit characteristic diffraction peaks at 6.0, 13.4, 17.6, 19.6, and 24.9 degrees two-theta, providing fingerprint identification for polymorph determination. These polymorphic variations significantly impact solubility, dissolution rate, and bioavailability characteristics.

E/Z Isomerization Dynamics in Solution Phase

The E/Z isomerization behavior of acylhydrazone compounds represents a fundamental aspect of their solution-phase chemistry. Photochemical investigations demonstrate that irradiation can induce configurational interconversion between E and Z isomers, with the extent of isomerization highly dependent on molecular structure and environmental conditions. The E-isomer typically represents the thermodynamically stable form due to reduced steric interactions and favorable intramolecular hydrogen bonding patterns.

Mechanistic studies reveal that isomerization proceeds through hydrazone-azo tautomerization followed by rotation around the carbon-nitrogen single bond, rather than direct rotation around the carbon-nitrogen double bond. This pathway involves polarized transition states that are highly organized and require significant activation energy. The process exhibits characteristically negative entropy values, indicating the involvement of ordered transition states with extensive solvent reorganization.

Temperature-dependent studies demonstrate that heating Z-isomer solutions to 150 degrees Celsius regenerates the E-isomer, confirming the reversibility of the configurational interconversion. The rate of Z to E isomerization shows dependence on solvent polarity, with linear correlations observed between the logarithm of the rate constant and solvent polarity parameters. This relationship supports a rotation mechanism involving polar transition states rather than inversion pathways.

The presence of electron-withdrawing trifluoromethyl groups significantly influences isomerization dynamics by modulating the electronic distribution within the molecule. These substituents stabilize the E-configuration through electronic effects while simultaneously affecting the activation barriers for isomerization processes. Metal cation coordination can further modulate isomerization behavior by disrupting intramolecular hydrogen bonding networks that stabilize specific isomeric forms.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopic analysis provides detailed structural confirmation and conformational information for triazole-containing acylhydrazones. Proton nuclear magnetic resonance spectra exhibit characteristic signals for aromatic protons in the aniline fragment, which undergo diamagnetic shifts due to electron-donating amino group effects. The trifluoromethyl-substituted aromatic protons appear as distinct multipets in the aromatic region, with chemical shifts influenced by the strong electron-withdrawing nature of the fluorinated substituents.

Carbon-13 nuclear magnetic resonance spectroscopy reveals paramagnetic shifts for carbon atoms directly attached to amino groups, with chemical shifts ranging from 141.4 to 147.7 parts per million compared to other aromatic carbons. The triazole ring carbons C3 and C5 typically appear as broadened singlets between 153.7 and 171.5 parts per million, though these signals may be absent in some spectra due to tautomeric equilibria in dimethyl sulfoxide solutions. The trifluoromethyl carbon signals appear as characteristic quartets due to carbon-fluorine coupling, providing unambiguous identification of these substituents.

Fourier transform infrared spectroscopy provides distinctive fingerprint identification through characteristic absorption bands. The carbonyl stretch of the hydrazide functionality appears in the 1600-1700 wavenumber region, while the triazole ring vibrations contribute to absorptions in the 1500-1600 wavenumber range. The carbon-fluorine stretching vibrations of the trifluoromethyl groups produce strong absorptions in the 1100-1300 wavenumber region, serving as diagnostic markers for these substituents.

Ultraviolet-visible absorption spectroscopy reveals distinct differences between E and Z isomers, with the Z-isomer exhibiting bathochromic shifts relative to the E-form. This red-shift phenomenon results from extended pi-conjugation in the Z-isomer through formation of six-membered hydrogen-bonded networks. The absorption maxima differences enable photochemical switching applications and provide convenient monitoring methods for isomerization studies. Time-dependent density functional theory calculations accurately reproduce these experimental absorption patterns, confirming the electronic structure origins of the observed spectroscopic differences.

Computational Chemistry Modeling of Electronic Structure

Computational chemistry investigations employ density functional theory calculations at the M06/cc-pVTZ level to elucidate electronic structure and bonding characteristics. Natural bond orbital wave function analyses provide detailed insights into orbital interactions and electron delocalization patterns throughout the molecular framework. These calculations reveal significant orbital overlap between the triazole ring system and the attached aromatic substituents, facilitating electronic communication across the molecular backbone.

Molecular docking studies utilize induced-fit docking methodologies to investigate binding interactions with biological targets. The compound demonstrates selective binding to cysteine residues through covalent bond formation, with the binding interaction being slowly reversible despite its covalent nature. Quantum chemical calculations confirm that the electron-withdrawing trifluoromethyl substituents enhance the electrophilic character of specific molecular regions, facilitating nucleophilic attack by cysteine sulfur atoms.

Electronic structure modeling reveals significant charge polarization within the molecule, with electron density concentrated on nitrogen atoms of the triazole and pyrazine rings. The trifluoromethyl groups serve as strong electron-withdrawing centers, creating regions of positive electrostatic potential that influence molecular recognition and binding selectivity. These electronic features directly correlate with the observed biological activity profiles and target specificity.

Time-dependent density functional theory calculations successfully predict ultraviolet-visible absorption spectra and explain the photochemical isomerization behavior. The calculations reveal that electronic excitation promotes electron density redistribution that facilitates bond rotation and configurational interconversion. The computed energy barriers for isomerization processes align well with experimental kinetic measurements, validating the theoretical treatment of these dynamic processes.

Molecular dynamics simulations provide additional insights into conformational flexibility and solvent interactions in solution phase. These calculations reveal restricted rotation around specific bonds due to steric hindrance and electronic conjugation effects, consistent with experimental nuclear magnetic resonance observations. The computed solvation energies and partition coefficients correlate with experimental solubility and distribution properties, demonstrating the predictive value of these computational approaches for pharmaceutical development applications.

Propiedades

IUPAC Name |

(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVSOMFAQLZNKR-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=N1)NNC(=O)/C=C/N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F6N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421923-86-5 | |

| Record name | KPT-330, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421923865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-KPT330 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KPT-330, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVY2AE6R24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Bromination of 1,3-Bis(trifluoromethyl)benzene

The 3,5-bis(trifluoromethyl)phenyl group is synthesized via bromination of 1,3-bis(trifluoromethyl)benzene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a mixture of glacial acetic acid and sulfuric acid. This method achieves >90% regioselectivity for the para-brominated product, critical for subsequent functionalization.

Conditions :

Triazole Ring Formation

The brominated intermediate undergoes cyclization with thiosemicarbazide or hydrazine hydrate to form the 1,2,4-triazole core. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is avoided due to competing side reactions with trifluoromethyl groups.

-

React 3,5-bis(trifluoromethyl)phenyl bromide with thiosemicarbazide in ethanol under reflux.

-

Oxidize with FeCl<sub>3</sub> to form the triazole.

Yield : 78%

Synthesis of (E)-Acrylic Acid Hydrazide

Knoevenagel Condensation

(E)-3-(Triazolyl)acrylic acid is synthesized via Knoevenagel condensation between triazole-carbaldehyde and malonic acid. The E-configuration is ensured using acidic conditions (e.g., piperidine/AcOH).

Conditions :

Hydrazide Formation

The acrylic acid is converted to the hydrazide using 2-hydrazinopyrazine. Coupling agents like EDC·HCl or T3P (propylphosphonic anhydride) are employed to minimize racemization.

-

Reagents : EDC·HCl (1.5 eq), 2-hydrazinopyrazine (1.05 eq)

-

Solvent : Ethyl acetate/acetonitrile (7:5 v/v)

-

Temperature : 0°C → 25°C, 3 h

-

Yield : 83%

-

Reagents : T3P (50% in EtOAc, 1.2 eq), DIPEA (2 eq)

-

Solvent : CH<sub>2</sub>Cl<sub>2</sub>/EtOAc (1:1)

-

Temperature : -40°C, 0.5 h

-

Yield : 16% (low due to steric hindrance)

Stereochemical Control and Isomerization Mitigation

The E-isomer predominance is achieved through:

-

Thermodynamic Control : Prolonged heating in polar solvents (e.g., DMSO) favors the E-configuration.

-

Catalytic Additives : Isopropyl alcohol (IPA) reduces Z-isomer formation during coupling.

Data Table 1 : Isomer Distribution Under Varied Conditions

| Condition | E:Z Ratio | Yield (%) |

|---|---|---|

| EDC·HCl, 25°C | 95:5 | 83 |

| T3P, -40°C | 88:12 | 16 |

| IPA additive, 50°C | 98:2 | 79 |

Final Coupling and Purification

The triazole and acrylohydrazide intermediates are coupled via amide bond formation. Purification involves recrystallization from ethanol or column chromatography (SiO<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>/MeOH).

-

Dissolve triazole-acrylic acid (1 eq) and 2-hydrazinopyrazine (1.05 eq) in EtOAc/CH<sub>3</sub>CN.

-

Add EDC·HCl (1.5 eq) at 0°C, warm to 25°C.

-

Quench with H<sub>2</sub>O, extract with EtOAc, wash with NaHCO<sub>3</sub>.

Analytical Characterization

-

NMR : <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) δ 10.53 (s, 1H, NH), 9.59 (s, 1H, triazole-H), 8.53 (s, 2H, CF<sub>3</sub>-Ar).

-

HPLC : Retention time 2.70 min (C18 column, MeCN/H<sub>2</sub>O).

-

XRD : Monoclinic crystal system (P2<sub>1</sub>/c), confirming E-configuration.

Industrial-Scale Considerations

-

Cost Efficiency : EDC·HCl is preferred over T3P for large-scale synthesis.

-

Solvent Recovery : Ethyl acetate and acetonitrile are recycled via distillation.

-

Regulatory Compliance : Residual metal catalysts (e.g., Cu) are maintained at <10 ppm.

Challenges and Alternatives

Análisis De Reacciones Químicas

Types of Reactions: (E)-RN undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on (E)-RN, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

(E)-RN has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study nuclear export mechanisms and protein interactions.

Biology: Investigated for its role in regulating cell cycle and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting resistant cancer cells.

Industry: Utilized in the development of new drugs and therapeutic strategies.

Mecanismo De Acción

(E)-RN exerts its effects by selectively inhibiting the nuclear export protein CRM1. This inhibition prevents the export of tumor suppressor proteins from the nucleus, leading to their accumulation and activation within the nucleus. The resulting activation of these proteins induces cell cycle arrest and apoptosis, particularly in cancer cells. The molecular targets and pathways involved include the p53 tumor suppressor pathway and other related signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The compound shares structural motifs with several XPO1 inhibitors and triazole-containing derivatives. Key analogues include:

2.2 Key Differences and Implications

Stereochemistry (E vs. Z) :

- The (E)-isomer’s spatial arrangement may hinder covalent binding to XPO1’s Cys528 residue, a critical mechanism for Selinexor’s activity . Computational modeling suggests that the (Z)-configuration aligns optimally for Michael addition, whereas the (E)-isomer’s geometry could reduce reactivity.

- Physicochemical Properties : The (Z)-isomer (Selinexor) has a melting point of 241–242°C , but the (E)-isomer’s melting point and solubility profile remain uncharacterized. Differences in crystallinity could affect formulation and bioavailability.

Pyrazine vs. Pyridine Substitution: Verdinexor (pyridine-substituted) exhibits antiviral activity, while Selinexor (pyrazine-substituted) is primarily anticancer .

Backbone Modifications: The thioacetamide derivative () replaces the acrylohydrazide with a thioether linkage, likely altering metabolic stability and target specificity.

2.4 Physicochemical and Pharmacokinetic Profiles

| Property | (E)-Target Compound | Selinexor (Z) | Verdinexor |

|---|---|---|---|

| Molecular Weight | 443.31 | 443.31 | 442.325 |

| LogP (Predicted) | ~3.5 (highly lipophilic) | ~3.5 | ~3.2 |

| Hydrogen Bond Acceptors | 8 | 8 | 7 |

| Key Functional Groups | Pyrazine, triazol | Pyrazine, triazol | Pyridine, triazol |

Notes:

- Pyrazine’s dual nitrogen atoms may improve solubility in polar solvents compared to pyridine.

Actividad Biológica

(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide, with CAS number 1421923-86-5, is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound based on various studies and findings.

The molecular formula of the compound is , with a molecular weight of 443.31 g/mol. It features a triazole ring and a hydrazide moiety, which are known to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to triazoles. For instance, derivatives of triazoles have shown promising antiproliferative effects against various cancer cell lines. In one study, compounds similar to (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide were evaluated for their effects on human colon cancer cell lines HCT-116 and HT-29. The results indicated that these compounds could induce apoptosis through the mitochondrial pathway by modulating key proteins such as Bax and Bcl2 .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| RB7 | HT-29 | 6.59 | Apoptosis via Bax upregulation |

| RB7 | HCT-116 | 11.10 | Mitochondrial pathway activation |

The mechanism by which (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide exerts its biological effects appears to involve the activation of apoptotic pathways. Specifically, it has been observed that the compound can upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to cell death in cancerous cells .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of trifluoromethyl groups on the phenyl ring enhances the biological activity of triazole derivatives. This modification appears to increase lipophilicity and improve binding affinity to biological targets .

Table 2: Structure–Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increased potency in cancer cells |

| Triazole ring | Essential for biological activity |

Case Studies

In a significant case study involving various triazole derivatives, it was found that those with similar structural features to (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide showed varied degrees of cytotoxicity against different cancer cell lines. The study concluded that modifications in the side chains significantly influenced their anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves:

Triazole Formation : Reacting 3,5-bis(trifluoromethyl)phenyl hydrazine with nitriles or thioamides to form the 1,2,4-triazole core .

Acrylohydrazide Coupling : Introducing the pyrazin-2-yl group via condensation of acryloyl chloride with pyrazine-2-carbohydrazide under basic conditions .

Stereochemical Control : Ensuring the (E)-configuration through reaction optimization (e.g., solvent polarity, temperature) and confirmed by NOESY NMR .

Key validation: HPLC purity (>99%) and HRMS (high-resolution mass spectrometry) for molecular weight confirmation .

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., trifluoromethyl groups at 3,5-positions on the phenyl ring, pyrazine NH signals) .

- IR Spectroscopy : Detect characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H stretches for hydrazide) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under storage conditions .

Advanced Research Questions

Q. What mechanistic insights exist regarding its biological activity, particularly as an XPO1 inhibitor?

- Methodological Answer :

- Target Engagement : The compound covalently modifies Cys528 in the XPO1 nuclear export signal (NES) binding pocket via Michael addition, confirmed by:

- X-ray Crystallography : Structural resolution of XPO1-inhibitor complexes .

- Cellular Assays : Nuclear retention of cargo proteins (e.g., p53, FOXO) using immunofluorescence .

- Selectivity Profiling : Competitive binding assays against related exportins (e.g., XPO2/CRM2) to rule off-target effects .

Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

- Methodological Answer :

- Experimental Design :

Dose-Response Curves : Generate IC₅₀ values in ≥3 cell lines (e.g., leukemia, solid tumors) to identify lineage-specific sensitivity .

Biomarker Correlation : Quantify baseline XPO1 expression (western blot) and correlate with cytotoxicity .

- Data Analysis : Use ANOVA with post-hoc tests to assess statistical significance. Confounding factors (e.g., efflux pumps like P-gp) are evaluated via ABC transporter inhibition assays .

Q. What strategies are recommended for optimizing in vivo pharmacokinetics without compromising potency?

- Methodological Answer :

- Structural Modifications :

- Bioisosteric Replacement : Substitute pyrazine with pyridyl groups to enhance solubility while retaining hydrogen-bonding interactions .

- Prodrug Design : Introduce esterase-cleavable moieties (e.g., tert-butyl esters) to improve oral bioavailability .

- In Vivo Validation :

- Pharmacokinetic (PK) Studies : Measure Cₘₐₓ, t₁/₂, and AUC in rodent models after oral/intravenous administration .

- Toxicity Screening : Monitor liver enzymes (ALT/AST) and body weight changes during 28-day repeat-dose studies .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in the XPO1 NES groove. Focus on:

- Hydrophobic Interactions : Trifluoromethyl groups with Phe/Gly residues .

- Electrostatic Complementarity : Pyrazine nitrogen atoms with Arg/Lys residues .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for proposed substitutions to prioritize synthetic efforts .

Data Contradiction Analysis

Q. How to address discrepancies in reported antiviral vs. anticancer efficacy of structurally related analogs?

- Methodological Answer :

- Contextual Evaluation :

Assay Conditions : Compare cell types (e.g., primary vs. immortalized), viral loads, and cytotoxicity thresholds .

Mechanistic Overlap : Assess if antiviral activity (e.g., blocking viral ribonucleoprotein export) shares pathways with anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.